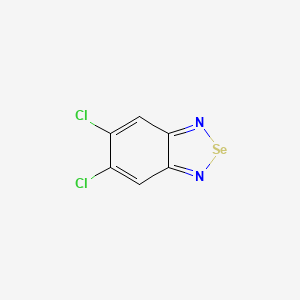

5,6-Dichloro-2,1,3-benzoselenadiazole

Descripción

Infrared (IR) Spectroscopy

The IR spectrum of analogous benzoselenadiazoles shows Se–N stretching vibrations at 650–750 cm⁻¹ , while C–Cl stretches appear as sharp peaks near 550–600 cm⁻¹ . These features help confirm the presence of selenium and chlorine in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR , the aromatic protons adjacent to chlorine substituents exhibit downfield shifts due to the electron-withdrawing effect. For example, protons at the 4- and 7-positions resonate near δ 7.8–8.2 ppm , compared to δ 7.2–7.5 ppm in non-chlorinated derivatives. ¹³C NMR reveals deshielded carbon atoms bonded to chlorine, with signals at δ 125–135 ppm .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 400–420 nm range (π→π* transitions) and a weaker band near 520 nm (n→π* transitions). These transitions arise from the conjugated benzoselenadiazole core and are redshifted compared to sulfur-containing analogues due to selenium’s polarizability.

Comparative Molecular Geometry with Analogous Heterocycles

The molecular geometry of this compound differs significantly from related heterocycles:

Comparison with Benzothiadiazoles

Replacing selenium with sulfur in 5,6-dichloro-2,1,3-benzothiadiazole shortens the chalcogen-nitrogen bond (S–N: 1.65–1.72 Å ) and reduces polarizability. This results in weaker charge-transfer interactions and a higher LUMO energy (-2.1 eV vs. -2.4 eV for the selenadiazole).

Comparison with Dimethyl Derivatives

5,6-Dimethyl-2,1,3-benzoselenadiazole exhibits a planar geometry with Se–N bonds of 1.735–1.766 Å . The methyl groups increase steric hindrance, reducing intermolecular interactions compared to the dichloro derivative.

| Compound | Se–N Bond Length (Å) | LUMO Energy (eV) |

|---|---|---|

| 5,6-Dichloro-benzoselenadiazole | 1.787 | -2.4 |

| 5,6-Dimethyl-benzoselenadiazole | 1.735–1.766 | -2.2 |

| Benzothiadiazole | 1.65–1.72 | -2.1 |

The dichloro derivative’s reduced symmetry and enhanced electron deficiency make it more reactive in charge-transfer reactions than its methyl or sulfur-containing counterparts.

Propiedades

Número CAS |

21641-42-9 |

|---|---|

Fórmula molecular |

C6H2Cl2N2Se |

Peso molecular |

251.97 g/mol |

Nombre IUPAC |

5,6-dichloro-2,1,3-benzoselenadiazole |

InChI |

InChI=1S/C6H2Cl2N2Se/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |

Clave InChI |

AMJDYKAIBVZVIR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC2=N[Se]N=C21)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The predominant and well-documented method for synthesizing 5,6-Dichloro-2,1,3-benzoselenadiazole involves the cyclization reaction between 4,5-dichloro-o-phenylenediamine and selenium tetrachloride (SeCl4) in a methanolic or polar aprotic solvent medium. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization to obtain the pure compound.

| Parameter | Details |

|---|---|

| Starting materials | 4,5-Dichloro-o-phenylenediamine, Selenium tetrachloride (SeCl4) |

| Solvent | Methanol or Dimethyl sulfoxide (DMSO) |

| Temperature | Reflux (approx. 60–100°C) |

| Reaction time | 4 to 18 hours |

| Purification | Recrystallization from water-ethanol mixtures |

| Typical yield | ~65% (can be optimized) |

The reaction mechanism involves the formation of the benzoselenadiazole ring via nucleophilic attack of the amine groups on selenium, followed by ring closure and elimination of byproducts. The presence of chlorine substituents influences the electronic environment, facilitating cyclization and stabilizing the final product.

Optimization Strategies

- Solvent Choice: Polar aprotic solvents such as DMSO can enhance solubility and reaction rates compared to methanol.

- Catalysis: Addition of glacial acetic acid as a catalyst in ethanol under reflux conditions has been shown to improve cyclization efficiency and yield.

- Stoichiometry: Precise molar ratios of 4,5-dichloro-o-phenylenediamine to SeCl4 are critical to minimize side reactions and maximize product formation.

- Reaction Time and Temperature: Controlled heating (80–100°C) for 18 hours optimizes conversion while preventing decomposition.

Alternative Synthetic Approaches

While the direct reaction with SeCl4 is the standard, some studies explore selenium sources such as selenium dioxide or elemental selenium under oxidative conditions, but these methods are less common and typically yield lower purity or require more complex purification.

Chemical Reactions and Derivatization

The prepared this compound can undergo further chemical transformations:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | Sulfur monochloride (S₂Cl₂) in DMF at 80°C | 1,2,5-Thiadiazole derivatives | 85–92 |

| Cyclization with pyrrole | Pyrrole + trifluoroacetic acid (TFA), followed by oxidation with DDQ and BF₃·OEt₂ | BODIPY derivatives | Variable |

| Oxidation | Strong oxidants like DDQ | Selenoxide intermediates | Not quantified |

| Reduction | Hydrogenation with Pd catalysts | Selenide derivatives | Less explored |

These reactions highlight the versatility of the compound as a synthetic intermediate for advanced heterocyclic systems and functional materials.

Analytical and Characterization Techniques

To confirm the successful preparation and purity of this compound, the following methods are employed:

| Technique | Purpose | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic protons and substituents | 1H and 13C NMR spectra |

| X-ray Crystallography | Crystal structure and bond angle determination | Confirms selenium and nitrogen coordination |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High-resolution MS preferred |

| Melting Point Analysis | Purity assessment | Sharp melting point at 141–143°C |

| High-Performance Liquid Chromatography (HPLC) | Quantification of impurities | Trace impurity detection (<0.1%) |

| Elemental Analysis | Verification of elemental composition | Matches theoretical C, H, N, Se percentages |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent residue detection | Decomposition profile monitoring |

Research Findings and Data Summary

Interaction and Binding Studies

X-ray crystallography combined with spectroscopic methods (FTIR, Raman, NMR) has elucidated the molecular interactions in the compound’s homodimer form. The binding motif involves Se···N chalcogen bonds and N···N pnicogen bonds, contributing to the compound’s stability and electronic properties. Quantum chemical calculations estimate the total interaction energy between 5.4 and 16.8 kcal/mol, with selenium playing a key role in the strength of these interactions.

Yield and Purity Optimization

| Parameter | Effect on Yield/Purity |

|---|---|

| Use of glacial acetic acid catalyst | Increased cyclization efficiency, higher yield (~65%) |

| Reflux in ethanol vs methanol | Ethanol with catalyst improves purity and crystallization |

| Reaction time extension | Longer reflux (up to 18 hours) improves conversion but risks decomposition |

| Solvent polarity | Polar aprotic solvents enhance reaction rate and product solubility |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 4,5-Dichloro-o-phenylenediamine + SeCl4 | Stoichiometric amounts |

| Solvent | Methanol or DMSO | Polar solvents preferred |

| Reaction | Reflux for 4–18 hours | 60–100°C, with or without catalyst |

| Catalyst | Optional glacial acetic acid | Enhances cyclization efficiency |

| Work-up | Cooling, filtration, recrystallization | Water-ethanol mixtures for purification |

| Characterization | NMR, X-ray, MS, HPLC, melting point | Confirms structure and purity |

| Typical yield | ~65% | Optimized conditions improve yield |

This detailed overview consolidates diverse research findings and practical data on the preparation of this compound, providing a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield. The synthesis is robust, relying primarily on the reaction of 4,5-dichloro-o-phenylenediamine with selenium tetrachloride under reflux, with optimization possible through solvent choice, catalysis, and reaction conditions. Analytical techniques ensure rigorous characterization, supporting the compound’s use in advanced chemical and material science applications.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms at positions 5 and 6 undergo nucleophilic substitution under controlled conditions. For example:

-

Reaction with sulfur monochloride (S₂Cl₂):

Treatment with S₂Cl₂ in dimethylformamide (DMF) at elevated temperatures facilitates selective selenium-sulfur exchange, yielding 1,2,5-thiadiazole derivatives. This reaction proceeds via a proposed mechanism involving selenium extrusion and sulfur incorporation (Scheme 1) .

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| S₂Cl₂ in DMF, 80°C | 1,2,5-Thiadiazole | 85–92 |

-

Synthesis of fused heterocycles:

Reaction with pyrrole in the presence of trifluoroacetic acid (TFA) produces dipyrromethane intermediates, which are subsequently oxidized to boron-dipyrromethene (BODIPY) derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and BF₃·OEt₂ .

Oxidation and Reduction

The selenium center and heterocyclic framework participate in redox processes:

-

Oxidation:

Reacts with strong oxidizing agents (e.g., DDQ) to form selenoxide intermediates, which stabilize through resonance with the aromatic system. -

Reduction:

Hydrogenation in the presence of palladium catalysts reduces the selenadiazole ring to selenide derivatives, though this pathway is less explored experimentally.

Chalcogen and Pnicogen Bonding Interactions

Quantum mechanical studies reveal that 5,6-dichloro-2,1,3-benzoselenadiazole forms stable homodimers via Se···N chalcogen bonds (bond strength: 3.8–5.2 kcal/mol) and N···N pnicogen bonds (1.2–1.6 kcal/mol). These interactions influence its reactivity in supramolecular assemblies and catalytic systems .

Antioxidant Activity

The compound demonstrates free radical scavenging capability in DPPH assays:

| Compound | IC₅₀ (μM/mL) |

|---|---|

| Probe 5 | 104.4 |

| Ascorbic Acid | 107.4 |

This activity stems from selenium’s ability to quench reactive oxygen species via single-electron transfer mechanisms .

Comparative Reactivity with Analogues

Replacement of selenium with sulfur or tellurium alters reactivity:

| Heteroatom | Reaction Rate (S₂Cl₂) | Bond Strength (Se···N, kcal/mol) |

|---|---|---|

| S | Slower | 2.1–3.5 |

| Se | Moderate | 3.8–5.2 |

| Te | Faster | 6.3–7.8 |

Selenium’s intermediate electronegativity balances bond stability and reaction kinetics .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Optoelectronics

Overview : The compound is utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable photophysical properties.

Key Findings :

- Photophysical Properties : Studies indicate that 5,6-dichloro-2,1,3-benzoselenadiazole exhibits strong fluorescence and good charge transport characteristics, making it suitable for optoelectronic devices .

| Property | Value |

|---|---|

| Absorption Wavelength | 400 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

Bioimaging

Overview : The compound is explored for bioimaging applications due to its ability to interact with biological molecules and emit fluorescence.

Case Study :

- A study demonstrated that when conjugated with specific biomolecules, this compound can be used as a fluorescent probe for live-cell imaging. This application leverages its non-toxic nature and high quantum yield .

| Application | Description |

|---|---|

| Live-cell Imaging | Fluorescent probe for tracking cellular processes |

| Molecular Targeting | Conjugation with antibodies for targeted imaging |

Medicinal Chemistry

Overview : Research is ongoing to investigate the compound's potential as a pharmacophore in drug design.

Mechanism of Action :

- The interaction of this compound with molecular targets occurs through noncovalent interactions such as hydrogen bonding and chalcogen bonding. These interactions can enhance binding affinity to specific enzymes or receptors, indicating potential therapeutic applications .

Research Insights :

- Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, suggesting its potential role in anticancer drug development .

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 2,1,3-Benzoselenadiazole | Lacks chlorine substituents; different reactivity |

| 5,6-Dimethyl-2,1,3-benzoselenadiazole | Methyl groups alter steric and electronic properties |

| 2,1,3-Benzothiadiazole | Contains sulfur; different photophysical characteristics |

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through noncovalent interactions such as hydrogen bonding, halogen bonding, and chalcogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .

Comparación Con Compuestos Similares

5,6-Dichloro-2,1,3-benzothiadiazole

- Structure : Replaces selenium with sulfur, retaining chlorine substituents.

- Molecular Weight : 205.06 g/mol (C₆H₂Cl₂N₂S) vs. ~217.51 g/mol for the selenadiazole analogue .

- Electronic Properties :

- The sulfur atom in benzothiadiazole is less polarizable than selenium, leading to reduced electron-accepting capacity.

- Quantum yields (ΦFL) for benzothiadiazole derivatives (e.g., 0.51–0.54) are higher than those of benzoselenadiazoles due to differences in spin-orbit coupling and heavy atom effects .

- Spectral Data :

5,6-Dimethyl-2,1,3-benzoselenadiazole

- Structure : Methyl groups at 5- and 6-positions instead of chlorine.

- Electronic Effects :

- logP : 1.304 (vs. estimated higher logP for dichloro derivatives due to chlorine’s hydrophobicity) .

Halogenated Analogues

4,7-Dibromo-5,6-difluoro-2,1,3-benzoselenadiazole

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole

- Structure : Nitro and methyl groups introduce additional electron-withdrawing and donating effects.

- Molecular Weight : 262.54 g/mol (C₇H₄ClN₃O₂Se) .

- Reactivity : The nitro group further lowers LUMO energy, enhancing electron-accepting capacity for charge-transfer applications.

Comparison Table: Key Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dichloro-2,1,3-benzoselenadiazole, and how can yield be maximized?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) with controlled heating (e.g., 18 hours at 80–100°C) followed by reduced-pressure distillation. Post-reaction, cooling and crystallization in water-ethanol mixtures improve purity. Yields (~65%) can be enhanced by optimizing stoichiometry, solvent selection, and reaction time. For example, using glacial acetic acid as a catalyst in ethanol under reflux for 4 hours improves cyclization efficiency .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aromatic proton environments and substituent positions.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying selenium and nitrogen coordination .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C) corroborate purity .

Q. How can researchers assess the purity of this compound using analytical methods?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities at trace levels (<0.1%) using reverse-phase columns and UV detection.

- Elemental Analysis : Matches experimental C, H, N, and Se percentages with theoretical values.

- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to detect solvent residues or unstable intermediates .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound under nucleophilic conditions be resolved?

- Methodological Answer : Systematic comparison of reaction variables (solvent polarity, temperature, nucleophile strength) is critical. For example, conflicting data on selenadiazole ring-opening in DMSO vs. THF may arise from solvent coordination effects on selenium’s electrophilicity. Controlled experiments with kinetic monitoring (e.g., in situ IR or Se NMR) can clarify mechanistic pathways .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Protonation at nitrogen or selenium alters ring electron density. Computational studies (DFT) predict that acidic conditions stabilize the selenadiazole ring via N-protonation, while basic media induce ring strain through deprotonation. Experimental validation involves pH-dependent stability assays monitored by UV-Vis spectroscopy and mass spectrometry .

Q. How should researchers design experiments to study the photophysical properties of this compound derivatives?

- Methodological Answer :

- Synthetic Modification : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate π-conjugation.

- Spectroscopic Analysis : Measure fluorescence quantum yields and Stokes shifts in varying solvents to assess solvatochromism.

- Theoretical Modeling : Use TD-DFT to correlate experimental emission wavelengths with HOMO-LUMO gaps .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic activity data for selenium-containing intermediates derived from this compound?

- Methodological Answer : Cross-validate results using standardized catalytic test systems (e.g., hydrogenation or oxidation reactions). Compare turnover numbers (TONs) under identical conditions (temperature, substrate concentration). Contradictions may arise from trace metal impurities or solvent effects, necessitating ICP-MS analysis and strict solvent drying protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.